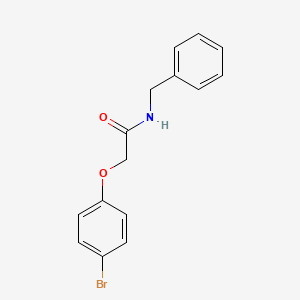
4-bromo-N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as BRD0705, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. In
Mécanisme D'action
4-bromo-N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide binds to the bromodomain of BRD4, preventing it from interacting with acetylated histones and other proteins involved in gene regulation. This leads to a decrease in the expression of genes that are regulated by BRD4, including those involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, 4-bromo-N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-bromo-N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide is its specificity for BRD4, making it a valuable tool for studying the role of BRD4 in various biological processes. However, its potency and selectivity can vary depending on the cell type and experimental conditions, which can affect the interpretation of results. Additionally, the synthesis of 4-bromo-N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide can be time-consuming and requires specialized equipment and expertise.
Orientations Futures
For research include the development of more potent and selective inhibitors, identification of biomarkers, combination with other therapies, and novel delivery methods.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide involves a multi-step process, starting with the reaction of 2,5-dichlorobenzoyl chloride with 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. This intermediate is then reacted with ammonia to form the final product, 4-bromo-N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide. The synthesis method has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
4-bromo-N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of the protein bromodomain-containing protein 4 (BRD4), which is involved in regulating gene expression. BRD4 has been implicated in various diseases, including cancer and inflammation, making it an attractive target for drug development.
Propriétés
IUPAC Name |
4-bromo-N-(2,5-dichlorophenyl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrCl2N3O/c1-17-5-7(12)10(16-17)11(18)15-9-4-6(13)2-3-8(9)14/h2-5H,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLQWIXVCCYXMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrCl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5536577.png)
![7-(2,5-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5536582.png)
![4-(2-methoxyphenyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5536590.png)
![1-[(2-tert-butyl-5-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5536603.png)

![N-{(3R*,4R*)-3-hydroxy-1-[(3-methoxyphenyl)acetyl]piperidin-4-yl}isonicotinamide](/img/structure/B5536610.png)
![5-butyl-4-ethyl-2-[2-(4-isopropyl-1-piperazinyl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536613.png)
![(3S*,4R*)-1-{[4-(difluoromethoxy)phenyl]sulfonyl}-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5536617.png)


![2-ethyl-N-[3-(1H-imidazol-1-yl)propyl][1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5536643.png)
![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5536655.png)
![2-(4-phenyl-1-piperidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide dihydrochloride](/img/structure/B5536658.png)
